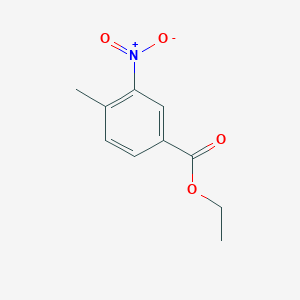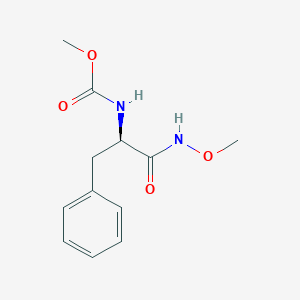
(R)-metil 1-(metoxiamino)-1-oxo-3-fenilpropan-2-ilcarbamato
Descripción general
Descripción
®-methyl 1-(methoxyamino)-1-oxo-3-phenylpropan-2-ylcarbamate is a chiral compound with significant potential in various scientific fields. This compound features a methoxyamino group, a phenyl ring, and a carbamate moiety, making it an interesting subject for research in organic chemistry and pharmacology.
Aplicaciones Científicas De Investigación
®-methyl 1-(methoxyamino)-1-oxo-3-phenylpropan-2-ylcarbamate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and analgesic effects.
Industry: Utilized in the development of novel materials and chemical processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-methyl 1-(methoxyamino)-1-oxo-3-phenylpropan-2-ylcarbamate typically involves the following steps:
Formation of the Methoxyamino Intermediate: This step involves the reaction of a suitable precursor with methoxyamine under controlled conditions to form the methoxyamino intermediate.
Coupling with Phenylpropan-2-ylcarbamate: The intermediate is then coupled with phenylpropan-2-ylcarbamate using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Purification: The final product is purified using techniques such as column chromatography or recrystallization.
Industrial Production Methods
In an industrial setting, the production of ®-methyl 1-(methoxyamino)-1-oxo-3-phenylpropan-2-ylcarbamate may involve large-scale reactors and automated systems to ensure consistency and efficiency. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired enantiomeric purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
®-methyl 1-(methoxyamino)-1-oxo-3-phenylpropan-2-ylcarbamate can undergo various chemical reactions, including:
Oxidation: The methoxyamino group can be oxidized to form corresponding oximes or nitroso compounds.
Reduction: Reduction of the carbonyl group can yield alcohol derivatives.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Electrophilic reagents like bromine or nitrating agents can be used under acidic conditions.
Major Products
Oxidation: Formation of oximes or nitroso derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted phenyl derivatives.
Mecanismo De Acción
The mechanism of action of ®-methyl 1-(methoxyamino)-1-oxo-3-phenylpropan-2-ylcarbamate involves its interaction with specific molecular targets. The methoxyamino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The phenyl ring may facilitate binding through hydrophobic interactions, while the carbamate moiety can participate in covalent bonding with nucleophilic residues.
Comparación Con Compuestos Similares
Similar Compounds
(S)-methyl 1-(methoxyamino)-1-oxo-3-phenylpropan-2-ylcarbamate: The enantiomer of the compound, differing in its stereochemistry.
Methyl 1-(hydroxyamino)-1-oxo-3-phenylpropan-2-ylcarbamate: Similar structure but with a hydroxyamino group instead of a methoxyamino group.
Methyl 1-(amino)-1-oxo-3-phenylpropan-2-ylcarbamate: Lacks the methoxy group, featuring a primary amino group instead.
Uniqueness
®-methyl 1-(methoxyamino)-1-oxo-3-phenylpropan-2-ylcarbamate is unique due to its specific stereochemistry and the presence of the methoxyamino group, which can impart distinct chemical and biological properties compared to its analogs.
Propiedades
IUPAC Name |
methyl N-[(2R)-1-(methoxyamino)-1-oxo-3-phenylpropan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4/c1-17-12(16)13-10(11(15)14-18-2)8-9-6-4-3-5-7-9/h3-7,10H,8H2,1-2H3,(H,13,16)(H,14,15)/t10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPCAUQHSJMAOFY-SNVBAGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC(CC1=CC=CC=C1)C(=O)NOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)N[C@H](CC1=CC=CC=C1)C(=O)NOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details













Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
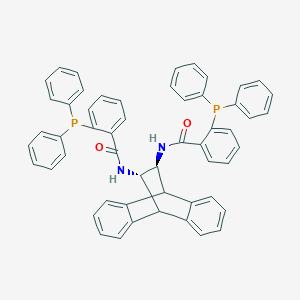
![1,3-Dioxolane, 2-[2-(phenylsulfonyl)ethyl]-](/img/structure/B173380.png)
![N-[(1S,2S)-2-Amino-1,2-diphenylethyl]-1,1,1-trifluoromethanesulfonamide](/img/structure/B173382.png)
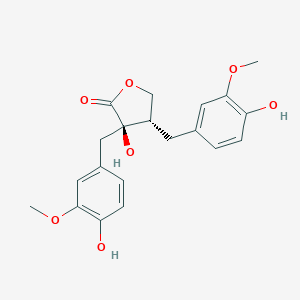
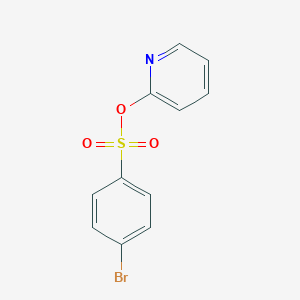
![Imidazo[1,2-a]pyrazin-3-amine](/img/structure/B173388.png)
![Ethanethioic acid, S-[1-(4,5-dihydro-2-thiazolyl)-3-azetidinyl] ester](/img/structure/B173389.png)
![2-Butenal, 2-methyl-4-[3a,4,5,7-tetrahydro-8-hydroxy-3,3,11,11-tetramethyl-13-(3-methyl-2-butenyl)-7,15-dioxo-1,5-methano-1H,3H,11H-furo[3,4-g]pyrano[3,2-b]xanthen-1-yl]-, [1R-[1alpha,1(Z),3abeta,5alpha,14aS*]]-](/img/structure/B173392.png)

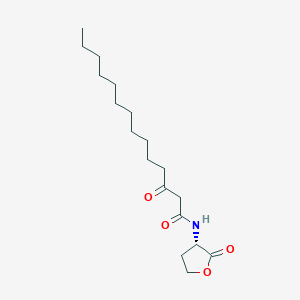
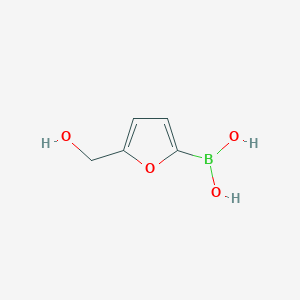
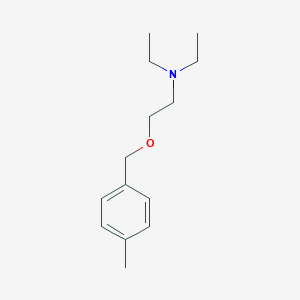
![3-[Bis(4-methylbenzoyl)amino]-2-pyrazinecarboxylic acid methyl ester](/img/structure/B173408.png)
